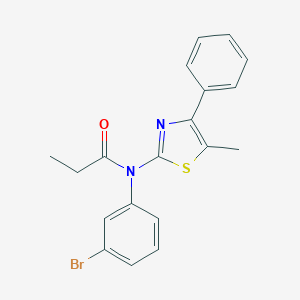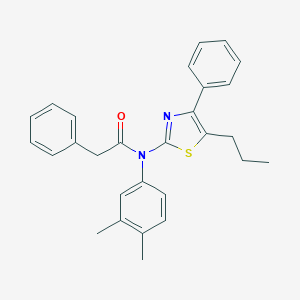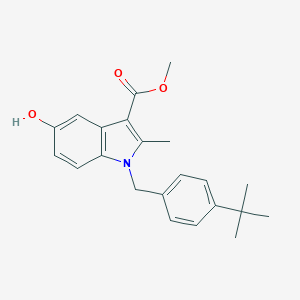![molecular formula C33H26N2O5S B299966 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate](/img/structure/B299966.png)
4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate involves the inhibition of various enzymes and proteins involved in cell proliferation, inflammation, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to improve glucose metabolism and insulin sensitivity, which may have potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate is its ability to inhibit the activity of various enzymes and proteins involved in cell proliferation, inflammation, and oxidative stress. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate. One of the areas of focus is the development of new drugs based on this compound for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another area of focus is the study of its mechanism of action and its effects on various signaling pathways involved in disease progression. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate involves the reaction of 4-(dimethylamino) benzaldehyde with 2-methoxyphenol in the presence of a catalyst to form 4-(dimethylamino) benzyl-2-methoxyphenol. This compound is then reacted with 1-naphthoic acid in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes.
Eigenschaften
Produktname |
4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 1-naphthoate |
|---|---|
Molekularformel |
C33H26N2O5S |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C33H26N2O5S/c1-22-14-17-25(18-15-22)35(32-28-11-5-6-13-31(28)41(37,38)34-32)21-23-16-19-29(30(20-23)39-2)40-33(36)27-12-7-9-24-8-3-4-10-26(24)27/h3-20H,21H2,1-2H3 |
InChI-Schlüssel |
FAZXAWFJNZANBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC)C5=NS(=O)(=O)C6=CC=CC=C65 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC)C5=NS(=O)(=O)C6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-2-furoate](/img/structure/B299883.png)

![9-[({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B299885.png)
![2-{[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B299886.png)
![2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B299887.png)

![7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B299890.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299893.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B299897.png)
![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299899.png)
![N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B299901.png)

![2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299903.png)
![4-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B299905.png)